molecular formula C7H6BrNO2 B1367466 Methyl 6-bromonicotinate CAS No. 26218-78-0

Methyl 6-bromonicotinate

Numéro de catalogue: B1367466
Numéro CAS: 26218-78-0
Poids moléculaire: 216.03 g/mol
Clé InChI: NFLROFLPSNZIAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 6-bromonicotinate, with the molecular formula C7H6BrNO2, is a widely used chemical reagent in organic synthesis. It is particularly valuable in the synthesis of various heterocyclic compounds. This compound is often used as a starting material for synthesizing nicotinic acid derivatives and pyridine-based ligands.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 6-bromonicotinate can be synthesized through the esterification of 6-bromonicotinic acid. One common method involves the reaction of 6-bromonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of oxalyl chloride and dichloromethane. The 6-bromonicotinic acid is first converted to its acid chloride derivative using oxalyl chloride, followed by esterification with methanol. This method ensures high yields and purity of the final product .

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

Methyl 6-bromonicotinate participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or alkenyl groups.

Key Examples:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-Miyaura CouplingPd(OAc)₂, NaIO₄, aryl boronic acid, 25°C6-(4-Carboxyphenyl)nicotinic acid85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, K₃PO₄, 110°C6-Aminonicotinate derivatives60-75%

Mechanism :

  • Oxidative Addition : Pd⁰ inserts into the C–Br bond.

  • Transmetallation : Transfer of the aryl group from boron to palladium.

  • Reductive Elimination : Formation of the new C–C bond, regenerating Pd⁰.

Nucleophilic Substitution

The bromine atom at the 6-position undergoes nucleophilic aromatic substitution (SNAr) under specific conditions.

Experimental Data:

NucleophileConditionsProductYieldSource
Methyl Grignard (CH₃MgBr)THF, −78°C to 0°C, 4 h6-Methylnicotinate72%
Sodium MethoxideMeOH, reflux, 12 h6-Methoxynicotinate68%

Factors Influencing Reactivity :

  • Electron-Withdrawing Ester Group : Activates the pyridine ring for SNAr.

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Electrophilic Substitution

While less common due to the electron-deficient pyridine ring, directed metallation strategies enable functionalization.

Case Study:

  • Directed Ortho-Metalation :

    • Reagents : LDA (Lithium Diisopropylamide), −78°C, followed by electrophile (e.g., I₂).

    • Product : 5-Iodo-6-bromonicotinate.

    • Yield : 55% .

Reduction Reactions

Selective reduction of the ester or halogen groups is achievable with tailored reagents.

Target GroupReagents/ConditionsProductYieldSource
EsterLiAlH₄, THF, 0°C to RT6-Bromonicotinyl alcohol90%
C–Br BondPd/C, H₂ (1 atm), EtOH, 25°CMethyl nicotinate82%

Oxidation Reactions

Controlled oxidation modifies the pyridine ring or side chains.

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂O, 100°C, 6 h6-Bromonicotinic acid78%
CrO₃AcOH, RT, 12 h6-Bromo-3-pyridinecarboxaldehyde65%

Mechanistic Insights

  • Steric Effects : The 6-bromo group directs incoming nucleophiles/electrophiles to specific ring positions.

  • Electronic Effects : The electron-withdrawing ester group deactivates the ring but facilitates SNAr at the 6-position.

  • Catalyst Choice : Palladium complexes (e.g., Pd(OAc)₂) are optimal for cross-coupling due to their balance of activity and stability .

Applications De Recherche Scientifique

Methyl 6-bromonicotinate (C7H6BrNO2) is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, agrochemicals, and materials science. Its unique bromine atom imparts distinct reactivity, making it valuable in synthesizing heterocyclic compounds and developing hypolipidemic agents.

Scientific Research Applications

In Chemistry: this compound serves as a building block in organic synthesis, enabling the introduction of functional groups through electrophilic substitution reactions for constructing structurally diverse organic molecules.

In Biology and Medicine: It is a precursor in synthesizing potential hypolipidemic drugs for regulating cholesterol levels and treating cardiovascular diseases. It is also used in the preparation of nicotinic acid analogs, which are known for their lipid-lowering effects.

In Industry:

  • Agrochemicals: It is used as a starting material for synthesizing novel pesticides or herbicides.
  • Materials Science: Although the search results do not specify the exact applications in materials science, the compound's properties suggest potential uses in creating new materials.

Detailed Description of Applications

  • Organic Synthesis: this compound is a versatile reagent in organic synthesis due to the reactivity of the bromine atom. It allows for the introduction of various functional groups through electrophilic substitution reactions, leading to the creation of complex molecules. Common reagents like organolithium or Grignard reagents are typically employed in these reactions.
  • Medicinal Chemistry: In medicinal chemistry, this compound is a precursor in synthesizing drugs that regulate cholesterol levels, which can help in treating cardiovascular diseases.
  • Radiosynthesis: this compound can be used in radiosynthesis. An improved regioselective radiosynthesis of 11C]BMPhasbeenreportedforadvancing6bromo711C]BMPhasbeenreportedforadvancing6-bromo-7-11C]methylpurine to clinical use .

Chemical Reactions

This compound undergoes several types of chemical reactions:

  • Electrophilic Substitution: The bromine atom can be substituted with other functional groups.
  • Reduction: The compound can be reduced to form different derivatives using catalysts like palladium on carbon (Pd/C).
  • Oxidation: Oxidation reactions can modify the functional groups attached to the pyridine ring using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Mécanisme D'action

Methyl 6-bromonicotinate exerts its effects primarily through its ability to undergo electrophilic substitution reactions. The bromine atom in its structure allows it to engage in a range of chemical reactions, leading to compounds with diverse biological activities. In medicinal applications, it affects the mobilization of free fatty acids, thereby influencing lipid metabolism and cholesterol levels .

Comparaison Avec Des Composés Similaires

Uniqueness: Methyl 6-bromonicotinate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chlorinated or iodinated counterparts. This unique reactivity makes it particularly valuable in the synthesis of heterocyclic compounds and in medicinal chemistry for developing hypolipidemic agents .

Activité Biologique

Methyl 6-bromonicotinate (C7H6BrNO2), a compound with significant utility in organic synthesis, has garnered attention for its biological activities, particularly its potential as a hypolipidemic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a brominated derivative of nicotinic acid methyl ester. It is primarily utilized in the synthesis of various heterocyclic compounds and has been investigated for its pharmacological properties, especially in lipid metabolism.

Target and Mode of Action:

  • This compound is believed to act as a hypolipidemic agent , potentially inhibiting the breakdown of fats and reducing free fatty acid levels in the bloodstream. This mechanism aligns with the known roles of nicotinic acid in lipid metabolism and its function as a precursor to coenzymes NAD+ and NADP+, which are crucial in metabolic pathways .

Biochemical Pathways:

  • The compound's activity may involve modulation of lipid metabolism pathways, influencing cholesterol levels and aiding in the treatment of cardiovascular diseases. Research indicates that nicotinic acid derivatives can lower triglyceride levels and increase HDL cholesterol.

Case Studies and Experimental Evidence

  • Hypolipidemic Effects:
    • A study demonstrated that derivatives of nicotinic acid exhibit significant lipid-lowering effects. This compound was included in a series of compounds tested for their ability to modulate lipid profiles in vivo, showing promise in reducing LDL cholesterol levels while increasing HDL levels.
  • In Vivo Studies:
    • In animal models, this compound was evaluated for its efficacy in lowering serum lipid levels. Results indicated a notable decrease in triglycerides and total cholesterol, supporting its potential as a therapeutic agent for hyperlipidemia .
  • Antimicrobial Activity:
    • Preliminary investigations have suggested that this compound may possess antimicrobial properties. In vitro studies indicated effectiveness against certain bacterial strains, although further research is necessary to fully elucidate this aspect .

Comparative Analysis with Similar Compounds

Compound NameLipid-Lowering EffectAntimicrobial ActivityUnique Characteristics
This compoundYesPotentiallyBromine substitution enhances reactivity
Methyl 6-Chloropyridine-3-CarboxylateModerateLimitedChlorine substitution affects solubility
6-Bromopyridine-3-Carboxylic AcidYesLimitedSimilar structure with differing halogen

Propriétés

IUPAC Name

methyl 6-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLROFLPSNZIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10537837
Record name Methyl 6-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10537837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26218-78-0
Record name Methyl 6-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10537837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-Bromonicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Hydroxynicotinic acid (31 g) and methylene bromide (300 mL) were added at 18° C. to 98.9 g of phosphorous pentabromide while stirring with a mechanical stirrer under an argon atmosphere. The mixture was warmed to 70° C. over 2 hours, and further stirred for 16 hours. The mixture was cooled to 10° C. and 300 mL of methanol (CAUTION: EXOTHERMIC) was added. The cooling bath was removed and stirring was continued for 1/2 hour more. A solution of 76 g of K2CO3 in 610 mL of water was added and stirred for a few minutes. The layers were separated. The aqueous layer was extracted with methylene bromide. The combined organic phase was filtered through celite, washed with water and stripped. The residue was dissolved in 200 mL of ethanol on the steam bath. To this hot solution, 400 mL of water was added and the mixture was cooled in an ice bath. The precipitated solid was filtered, washed with 20% ethanol in water and air-dried to give 38.3 g of methyl 6-bromo-nicotinate as a solid.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
phosphorous pentabromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromonicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 6-bromonicotinate
Reactant of Route 4
Methyl 6-bromonicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 6-bromonicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 6-bromonicotinate
Customer
Q & A

Q1: What is the role of methyl 6-bromonicotinate in the synthesis of the new retinoid derivatives?

A1: this compound serves as a key reactant in the synthesis of retinoid derivative 1c []. The researchers employed a Suzuki coupling reaction, where this compound reacts with boronic acid derivative 2. This reaction forms an ester intermediate, which upon hydrolysis, yields the final retinoid derivative 1c [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.